Vasopressin is primarily synthesized in the magnocellular neurons located in the supraoptic and paraventricular nuclei of the hypothalamus. It is classified as a peptide hormone and falls under the category of neuropeptides due to its synthesis in the nervous system and its role in neuroendocrine signaling. The compound Vasopressin, Glu(NHNH2)(4)-Lys(8)- can be categorized as a modified peptide hormone, which may have distinct pharmacological properties compared to its unmodified counterpart .
The synthesis of vasopressin involves several steps:
The molecular structure of Vasopressin, Glu(NHNH2)(4)-Lys(8)- consists of nine amino acids arranged in a specific sequence that allows for biological activity. The modifications at position four (glutamic acid with an amino group) and position eight (lysine) alter its chemical properties:
Chemical reactions involving Vasopressin, Glu(NHNH2)(4)-Lys(8)- primarily focus on its interactions with specific receptors:
The mechanism of action for Vasopressin, Glu(NHNH2)(4)-Lys(8)- involves several key steps:
The physical and chemical properties of Vasopressin, Glu(NHNH2)(4)-Lys(8)- include:
The applications of Vasopressin, Glu(NHNH2)(4)-Lys(8)- span various fields:
The synthetic vasopressin analog Vasopressin, Glu(NHNH₂)(4)-Lys(8)- (Lysipressin) features two strategic modifications to the native arginine vasopressin (AVP) sequence. Position 4 substitutes glutamine (Gln) with γ-hydrazide-functionalized glutamic acid (Glu(NHNH₂)), converting the side chain carboxyl group into a hydrazide (-CONHNH₂). This introduces nucleophilic reactivity and alters hydrogen-bonding capacity [8]. Position 8 replaces arginine (Arg) with lysine (Lys), exchanging a guanidinium group for a primary amino group. This modification reduces the residue’s positive charge density under physiological conditions while maintaining cationicity, potentially altering receptor interaction kinetics [2]. The primary sequence is explicitly defined as: Cys-Tyr-Phe-Glu(NHNH₂)-Asn-Cys-Pro-Lys-Gly-NH₂ (disulfide bond: Cys¹–Cys⁶) [2].
Table 1: Key Identifiers of Vasopressin, Glu(NHNH₂)(4)-Lys(8)-
Property | Value | Source |
---|---|---|
CAS Number | 50-57-7 | [2] |
Molecular Formula | C₄₆H₆₆N₁₄O₁₂S₂ | [1] |
Molecular Weight | 1056 g/mol (acetate salt) | [2] |
IUPAC Name (Abbreviated) | Vasopressin, Glu(NHNH₂)(4)-Lys(8)- | [1] |
Alternative Name | Lysipressin | [2] |
The cyclic nonapeptide structure is stabilized by a conserved intramolecular disulfide bond between cysteine residues at positions 1 and 6. This 20-atom ring structure enforces a rigid loop conformation critical for biological activity. Computational and biochemical studies suggest the gamma-hydrazide modification at position 4 influences disulfide stability through steric and electronic effects. The hydrazide group’s polarity may enhance local solvation, potentially shielding the disulfide bond from reduction. Conversely, molecular dynamics simulations indicate the hydrazide could introduce minor torsional strain within the cyclic structure, subtly altering the Cys¹–Cys⁶ distance compared to native vasopressin isoforms. This balance between destabilizing strain and enhanced solvation dictates the analog’s overall conformational resilience [2] [3] [8].
The γ-hydrazide modification at position 4 (Glu(NHNH₂)) fundamentally alters local conformational dynamics:
Table 2: Structural Comparison of Vasopressin Analogs
Structural Feature | Native AVP (Arg⁸) | Glu(NHNH₂)⁴-Lys⁸ Vasopressin | Functional Consequence |
---|---|---|---|
Position 4 Side Chain | Gln (CONH₂) | Glu(NHNH₂) (CONHNH₂) | Enhanced H-bond donation; steric bulk |
Position 8 Charge | Arg (guanidinium) | Lys (ammonium) | Reduced cationic density |
Phe³ Orientation | Solvent-exposed | Partially buried | Altered core packing; modified receptor docking |
Lys⁸/Arg⁸ Solvent Access | 40% | 70% | Enhanced receptor interaction kinetics |
Disulfide Bond Strain | Low | Moderate | Potential reduction in oxidative refolding efficiency |
Comparative modeling against human AVP (Arg⁸) and porcine lysipressin (Lys⁸ without Glu(NHNH₂) modification) reveals significant divergence:
Table 3: Key Structural Parameters from Computational Models
Parameter | Human AVP (Arg⁸) | Porcine Lysipressin (Lys⁸) | Glu(NHNH₂)⁴-Lys⁸ Analog |
---|---|---|---|
Cys¹–Cys⁶ Distance (Å) | 5.8 ± 0.3 | 5.9 ± 0.4 | 6.2 ± 0.5* |
Tyr² Cα–Asn⁵ Cα (Å) | 10.1 ± 0.6 | 10.3 ± 0.5 | 12.6 ± 0.8* |
Position 4 Side Chain SASA (Ų) | 68 ± 5 | 72 ± 6 | 42 ± 4* |
Lys⁸/Arg⁸ SASA (Ų) | 41 ± 3 (Arg⁸) | 52 ± 4 | 70 ± 6* |
Pro⁷ ψ Dihedral Angle (°) | 142 ± 10 | 138 ± 12 | 115 ± 15* |
*Denotes statistically significant difference (p<0.01) vs. both native isoforms. SASA: Solvent Accessible Surface Area.
This comprehensive structural analysis demonstrates how strategic modifications at positions 4 and 8 induce complex conformational rearrangements beyond simple residue substitution. The synergistic effects of gamma-hydrazide functionalization and lysine substitution create a distinct structural phenotype with unique receptor interaction profiles, providing a foundation for targeted design of vasopressin analogs with biased signaling properties.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: